

# Technical Support Center: Optimizing Tn Antigen Synthesis

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## Compound of Interest

Compound Name:	<i>methyl 2-acetamido-2-deoxy- alpha-D-galactopyranoside</i>
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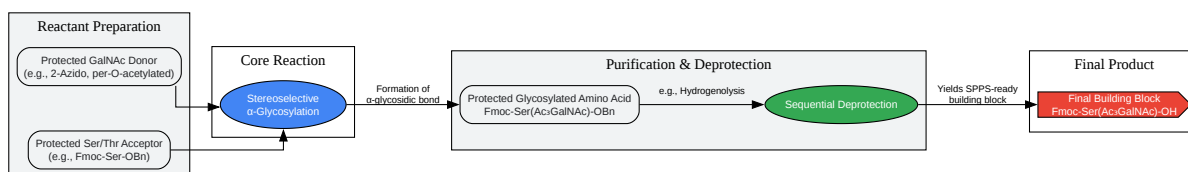
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Welcome to the technical support center for the synthesis of the Thomsen-nouveau (Tn) antigen. This guide is designed for researchers, chemists, and drug development professionals engaged in the chemical synthesis of glycopeptides. The Tn antigen, structurally defined as  $\alpha$ -N-acetylgalactosamine linked to a serine or threonine residue (GalNAc $\alpha$ 1-O-Ser/Thr), is a critical tumor-associated carbohydrate antigen (TACA) and a focal point for the development of novel cancer vaccines and immunotherapies.<sup>[1][2]</sup>

The chemical synthesis of the Tn antigen, while conceptually straightforward, is fraught with challenges, primarily centered on the stereoselective formation of the  $\alpha$ -glycosidic bond and the management of a multi-step protecting group strategy.<sup>[3][4]</sup> This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these complexities and optimize your reaction conditions.

## General Synthetic Workflow

The synthesis of a protected Tn antigen building block, suitable for solid-phase peptide synthesis (SPPS), typically follows a convergent strategy. A protected N-acetylgalactosamine (GalNAc) donor is coupled with a protected serine or threonine acceptor. This is followed by selective deprotection steps to yield the final building block, most commonly Fmoc-Ser/Thr(Ac<sub>3</sub>GalNAc)-OH.



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Caption: General workflow for the chemical synthesis of the Tn antigen building block.

## Troubleshooting Guide

This section addresses specific issues encountered during Tn antigen synthesis in a question-and-answer format, emphasizing the causality behind experimental choices.

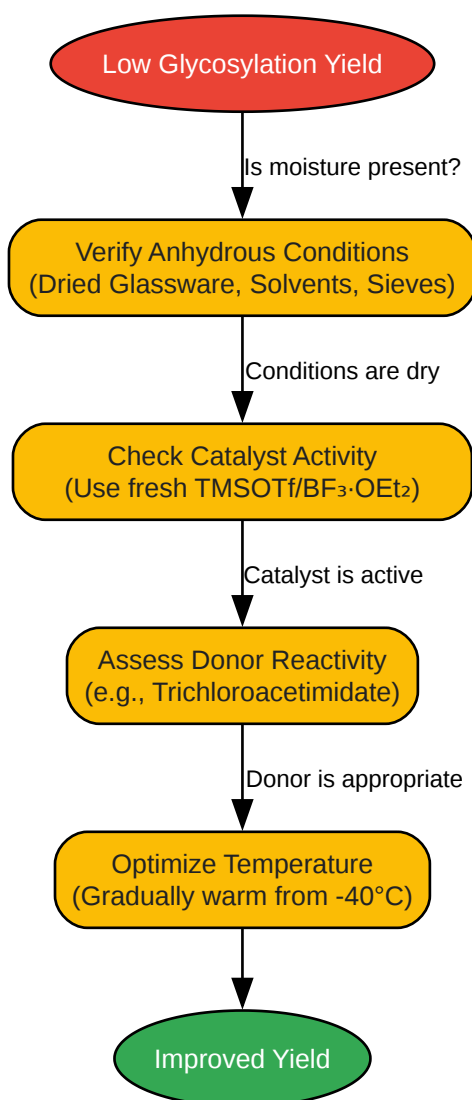
### I. The Glycosylation Reaction

The formation of the O-glycosidic bond is the most critical step. Success hinges on the careful selection of the donor, acceptor, promoter, and reaction conditions.

**Q1:** My glycosylation yield is low, or the reaction is not proceeding to completion. What are the common causes?

**A:** Low or no conversion is a frequent issue stemming from several factors. Systematically investigating the following variables is key.

- **Inert Atmosphere and Anhydrous Conditions:** Glycosylation catalysts, particularly Lewis acids like Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and Boron trifluoride etherate ( $\text{BF}_3 \cdot \text{OEt}_2$ ), are extremely sensitive to moisture.[5][6] Water will quench the catalyst and hydrolyze the activated donor. Ensure all glassware is oven- or flame-dried, solvents are anhydrous, and the reaction is run under a positive pressure of an inert gas (Argon or Nitrogen). The use of activated molecular sieves (4Å) is mandatory to scavenge trace amounts of water.[5]
- **Donor Reactivity:** The choice of leaving group on the anomeric carbon of the GalNAc donor dictates its reactivity. Trichloroacetimidates are highly reactive and are activated by catalytic amounts of a Lewis acid.[7] Thioglycosides are more stable but require stoichiometric promoters like N-iodosuccinimide (NIS)/TMSOTf for activation.[8] If your donor is not sufficiently reactive, consider switching to a more potent activating system.
- **Catalyst/Promoter Activity:** Ensure your catalyst is active. TMSOTf can degrade over time; using a freshly opened bottle or a recently purchased stock is advisable. For reactions that have stalled, a careful, minute addition of more catalyst can sometimes restart the reaction, but be wary of adding too much, which can lead to degradation.
- **Temperature:** Glycosylation reactions are often run at low temperatures (e.g.,  $-40\text{ }^\circ\text{C}$  to  $0\text{ }^\circ\text{C}$ ) to control selectivity and minimize side reactions.[5] However, if no reaction is observed, a gradual increase in temperature may be necessary to overcome the activation energy barrier. Monitor carefully by Thin Layer Chromatography (TLC) as higher temperatures can also promote decomposition.



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Caption: Troubleshooting flowchart for low glycosylation yield.

Q2: I am getting the wrong anomer ( $\beta$ -glycoside instead of the desired  $\alpha$ -Tn antigen). How can I improve  $\alpha$ -selectivity?

A: Achieving high  $\alpha$ -selectivity is the central challenge in Tn antigen synthesis. The stereochemical outcome is primarily dictated by the nature of the substituent at the C2 position of the GalNAc donor.

- The Role of the C2 Substituent: To obtain the  $\alpha$ -anomer, you must use a "non-participating" group at the C2 position. A group like 2-azido (-N<sub>3</sub>) or 2-deoxy is non-participating.[3] If a

participating group, such as the N-acetyl group present in the native structure, is used on the donor, it will provide anchimeric assistance. The acetyl carbonyl oxygen attacks the anomeric center from the  $\alpha$ -face, forming a bicyclic oxazolinium ion intermediate. The alcohol acceptor can then only attack from the opposite ( $\beta$ ) face, leading exclusively to the  $\beta$ -glycoside. The 2-azido group is introduced on the donor and is later reduced and acetylated to give the final N-acetyl group.[9]

- Solvent Effects: Ethereal solvents like diethyl ether ( $\text{Et}_2\text{O}$ ) can promote the formation of the  $\alpha$ -anomer through the "ether effect." While the exact mechanism is debated, it is thought that the solvent coordinates with the intermediate oxocarbenium ion, shielding the  $\beta$ -face and directing the nucleophilic attack of the acceptor to the  $\alpha$ -face. Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) is a common, non-participating solvent.[10]

Q3: My post-reaction TLC shows multiple spots. What are the likely side products?

A: A complex reaction mixture indicates side reactions are occurring. Identifying these byproducts is crucial for diagnosis.

- Hydrolyzed Donor: If trace water is present, your activated donor will be hydrolyzed back to a hemiacetal, which appears as a polar, baseline spot on TLC.
- Glycal Formation: Over-activation or heating can lead to elimination, forming a glycal byproduct.
- Orthogonate Formation: With trichloroacetimidate donors, the trichloroacetamide byproduct can sometimes react with the acceptor alcohol to form a stable side product.
- Starting Materials: Unreacted donor and acceptor will also be visible. Comparing the reaction TLC to spots of your starting materials is the first step.
- Anomers: If your separation is good, you may see two product spots corresponding to the  $\alpha$  and  $\beta$  anomers. Their identity can be confirmed by NMR after purification.

## II. Protecting Group Strategy & Deprotection

A robust and orthogonal protecting group strategy is essential for a successful synthesis.[11]  
[12] Problems often arise during the final deprotection stages.

Q4: My final deprotection step is failing or giving a complex mixture. What should I check?

A: Deprotection failures usually result from incomplete reactions, catalyst incompatibility, or degradation of the desired product under the reaction conditions.

- Benzyl Ester (Carboxyl Protection): This group is typically removed by catalytic transfer hydrogenolysis (e.g., H<sub>2</sub>, 10% Pd/C).[13][14]
  - Troubleshooting: If the reaction is slow or incomplete, the palladium catalyst may be poisoned, often by trace sulfur compounds. Ensure high-purity reagents. Using a different hydrogen source like cyclohexene or triethylsilane with Pd/C can sometimes be more effective.[13][15]
- Acetyl Groups (Sugar Hydroxyls): These are base-labile and commonly removed using Zemplén conditions (catalytic NaOMe in anhydrous MeOH) or hydrazine.[16][17]
  - Troubleshooting: The O-glycosidic bond itself is sensitive to strong base. Overly harsh conditions (high concentration of base, prolonged reaction time, high temperature) can lead to cleavage of the sugar from the amino acid. It is critical to monitor this reaction carefully by TLC and quench it as soon as the starting material is consumed.
- Sequence Matters: The order of deprotection is critical. Typically, the benzyl ester is removed first under neutral hydrogenolysis conditions. This is followed by the base-labile acetyl groups. Performing the base-catalyzed deacetylation first on a benzyl ester-protected substrate could lead to ester hydrolysis as a side reaction.

Q5: How do I choose the right orthogonal protecting groups from the start?

A: Orthogonality means that one protecting group can be removed under conditions that do not affect another.[12] For a standard Fmoc-based Tn antigen building block, the strategy is well-established.

Functional Group	Protecting Group	Deprotection Conditions	Stability
Ser/Thr Amine	Fmoc	20% Piperidine in DMF	Stable to acid, hydrogenation
Ser/Thr Carboxyl	Benzyl (Bn) Ester	H <sub>2</sub> /Pd(C) or other transfer hydrogenation methods[13][15]	Stable to base and mild acid
GalNAc Hydroxyls	Acetyl (Ac)	Catalytic NaOMe in MeOH or Hydrazine[16][17]	Stable to acid, hydrogenation
GalNAc Amine	Azido (N <sub>3</sub> )	Reduction (e.g., H <sub>2</sub> S, PMe <sub>3</sub> ) then Acetylation (Ac <sub>2</sub> O)[3]	Stable to acid, base, hydrogenation

## Frequently Asked Questions (FAQs)

Q: What is the most common building block for incorporating the Tn antigen into peptides? A: The most widely used building block is N- $\alpha$ -Fmoc-O-(2-acetamido-2-deoxy-3,4,6-tri-O-acetyl- $\alpha$ -D-galactopyranosyl)-L-serine, often abbreviated as Fmoc-Ser(Ac<sub>3</sub>GalNAc)-OH, and its threonine counterpart.[4][10] The Fmoc group makes it directly compatible with standard automated solid-phase peptide synthesis (SPPS) protocols.

Q: Which analytical techniques are essential for monitoring the reaction and characterizing the product? A: A combination of techniques is required:

- Thin Layer Chromatography (TLC): Essential for real-time monitoring of reaction progress.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for structural confirmation. The anomeric proton (H-1) of the  $\alpha$ -anomer typically appears as a doublet around 4.8-5.2 ppm with a small coupling constant ( $^3J(H_1, H_2) \approx 3-4$  Hz). The  $\beta$ -anomer would have a larger coupling constant ( $^3J(H_1, H_2) \approx 8-9$  Hz).
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), usually with electrospray ionization (ESI), is used to confirm the exact mass and elemental composition

of the product.

Q: Can I use a GalNAc donor with a participating N-acetyl group at the C2 position? A: No, not if you want to synthesize the  $\alpha$ -linked Tn antigen. As explained in the troubleshooting section, the N-acetyl group at C2 will provide neighboring group participation, leading to the formation of an oxazolinium ion intermediate that exclusively yields the thermodynamically more stable  $\beta$ -glycoside.[3] The synthesis of the  $\alpha$ -anomer requires a non-participating group at C2, such as an azido group, which is converted to the N-acetyl group at a later stage.

## Key Experimental Protocols

The following protocols are representative examples and should be adapted and optimized based on specific substrates and laboratory conditions.

### Protocol 1: TMSOTf-Catalyzed Glycosylation

This protocol describes the coupling of a 2-azido galactosyl donor with an Fmoc-Ser-OBn acceptor.[7][18]

- **Preparation:** Add the Fmoc-Ser-OBn acceptor (1.0 equiv) and the 2-azido-3,4,6-tri-O-acetyl-galactosyl trichloroacetimidate donor (1.2 equiv) to an oven-dried flask containing freshly activated 4Å molecular sieves.
- **Anhydrous Conditions:** Dissolve the reactants in anhydrous dichloromethane (DCM) under an argon atmosphere.
- **Cooling:** Cool the reaction mixture to -40 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
- **Catalyst Addition:** Slowly add TMSOTf (0.1-0.2 equiv) dropwise via syringe. The solution may change color.
- **Monitoring:** Stir the reaction at -40 °C and monitor its progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate solvent system). The reaction is typically complete within 1-2 hours.
- **Quenching:** Upon completion, quench the reaction by adding a few drops of triethylamine or pyridine until the solution is neutral.

- **Workup:** Allow the mixture to warm to room temperature. Filter off the molecular sieves, wash with DCM, and concentrate the filtrate under reduced pressure.
- **Purification:** Purify the resulting crude residue by silica gel column chromatography to yield the protected glycopeptide, Fmoc-Ser(Ac<sub>3</sub>GalN<sub>3</sub>)-OBn.

## Protocol 2: Sequential Deprotection

This protocol describes the two-step deprotection of the glycosylated amino acid to yield the final SPPS building block.

### Step A: Hydrogenolysis of the Benzyl Ester<sup>[13][14]</sup>

- **Setup:** Dissolve the protected glycopeptide (1.0 equiv) in an appropriate solvent such as methanol or ethyl acetate.
- **Catalyst:** Add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight of the substrate).
- **Hydrogenation:** Purge the flask with hydrogen gas (H<sub>2</sub>) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring.
- **Monitoring:** Monitor the reaction by TLC until the starting material is fully consumed.
- **Workup:** Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with the reaction solvent. Concentrate the filtrate to yield the carboxylic acid product, Fmoc-Ser(Ac<sub>3</sub>GalN<sub>3</sub>)-OH.

### Step B: Reduction and Acetylation of the Azido Group

- **Reduction:** Dissolve the azido-containing compound in a solvent mixture like THF/water. Add a reducing agent such as triphenylphosphine (P(Ph)<sub>3</sub>) and stir at room temperature until the azide is converted to an amine (monitor by TLC/MS).
- **Acetylation:** After reduction is complete, add pyridine followed by acetic anhydride (Ac<sub>2</sub>O) to the reaction mixture and stir until the amine is fully acetylated.

- Workup & Purification: Perform an appropriate aqueous workup and purify by column chromatography to yield the final product: Fmoc-Ser(Ac<sub>3</sub>GalNAc)-OH.

## References

- Ju, T., & Cummings, R. D. (2015). Tn and sialyl-Tn antigens, aberrant O-glycomics as human disease markers. *Protein & Cell*, 6(5), 326–341. [[Link](#)]
- Ju, T., Otto, V. I., & Cummings, R. D. (2011). The Tn antigen—structural simplicity and biological complexity. *Angewandte Chemie International Edition*, 50(8), 1770-1791. [[Link](#)]
- Galashov, A., Kazakova, E., Stieger, C., & Seitz, O. (2023). Rapid building block-economic synthesis of long, multi-O-GalNAcylated MUC5AC tandem repeat peptides. *Chemical Science*, 14(48), 13865-13872. [[Link](#)]
- National Center for Functional Glycomics. (2023). The Tn antigen-structural simplicity and biological complexity. Harvard University. [[Link](#)]
- Galashov, A., Kazakova, E., Stieger, C., & Seitz, O. (2023). Synthesis of Fmoc-Thr(αAc<sub>3</sub>GalNAc)-OH and Fmoc-Ser(αAc<sub>3</sub>GalNAc). ResearchGate. [[Link](#)]
- Ju, T., & Cummings, R. D. (2015). The Cosmc connection to the Tn antigen in cancer. *Trends in Cancer*, 1(1), 38-49. [[Link](#)]
- Pai, G., & Padhye, S. (2023). The (Sialyl) Tn antigen: Contributions to immunosuppression in gastrointestinal cancers. *Frontiers in Oncology*, 13, 1198428. [[Link](#)]
- Reddy, B. G., & Madhusudhan, G. (2012). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. *Beilstein Journal of Organic Chemistry*, 8, 1419–1423. [[Link](#)]
- Li, Y., et al. (2022). Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates. *Frontiers in Chemistry*, 10, 963660. [[Link](#)]
- Li, J., & Wang, Y. (2004). An Efficient and Regioselective Deprotection Method for Acetylated Glycosides. *Synthetic Communications*, 34(2), 211-216. [[Link](#)]

- Li, J., & Wang, Y. (2004). An Efficient and Regioselective Deprotection Method for Acetylated Glycosides. ResearchGate. [\[Link\]](#)
- Stemp, G., et al. (2018). The Use Of Benzyl Esters in the Synthesis Of 1 $\beta$ -O-Acyl Glucuronides By Selective Acylation. Technology Networks. [\[Link\]](#)
- Debets, M. F., et al. (2020). Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation. ResearchGate. [\[Link\]](#)
- Debets, M. F., et al. (2020). Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation. The Francis Crick Institute. [\[Link\]](#)
- Bardaji, E., et al. (1990). Synthesis of glycopeptides with the TN and T antigen structures, and their coupling to bovine serum albumin. Carbohydrate Research, 204, 143-154. [\[Link\]](#)
- Trant, J. F., et al. (2024). Revised efficient and reproducible synthesis of an Fmoc-protected Tn antigen. New Journal of Chemistry, 48, 123-129. [\[Link\]](#)
- Debets, M. F., et al. (2020). Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation. PNAS, 117(41), 25377-25386. [\[Link\]](#)
- Gildersleeve, J. C., et al. (2008). Resolving Conflicting Data on Expression of the Tn Antigen and Implications for Clinical Trials with Cancer Vaccines. Journal of Proteome Research, 7(12), 5343–5351. [\[Link\]](#)
- Meng, L., et al. (2013). Molecular Basis for Protein-specific Transfer of N-Acetylgalactosamine to N-Linked Glycans by the Glycosyltransferases  $\beta$ 1,4-N-Acetylgalactosaminyl Transferase 3 ( $\beta$ 4GalNAc-T3) and  $\beta$ 4GalNAc-T4. Journal of Biological Chemistry, 288(43), 30899-30911. [\[Link\]](#)
- Julien, S., et al. (2013). Challenges in Antibody Development against Tn and Sialyl-Tn Antigens. Antibodies, 2(3), 434-455. [\[Link\]](#)
- Organic Chemistry Portal. (n.d.). Benzyl Protection. Organic-chemistry.org. [\[Link\]](#)
- Ju, T., & Cummings, R. D. (2015). Tn and sialyl-Tn antigens, aberrant O-glycomics as human disease markers. SciSpace. [\[Link\]](#)

- University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [\[Link\]](#)
- Vinogradov, A. A., et al. (2015). Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. *The Journal of Organic Chemistry*, 80(1), 23-32. [\[Link\]](#)
- Demchenko, A. V., et al. (2019). Glycosidation reactions promoted by 1/TMSOTf. ResearchGate. [\[Link\]](#)
- Reddit. (2018). Low yield in Schmidt trichloroacetimidate glycosylation. r/Chempros. [\[Link\]](#)
- ChemBAM. (2023). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. ChemBAM. [\[Link\]](#)
- Bols, M., et al. (2016). Glycosylation intermediates studied using low temperature 1H- and 19F-DOSY NMR: new insight into the activation of trichloroacetimidates. *Chemical Communications*, 52(72), 10859-10861. [\[Link\]](#)
- Various Authors. (2016). Synthesis of building block Fmoc-Asn(Glc(Ac)4)-OH (5). ResearchGate. [\[Link\]](#)
- Rio-Anneheim, S., et al. (1995). Synthesis of the building blocks  $N\alpha$ -Fmoc-O-[ $\alpha$ -D-Ac3GalN3p-(1  $\rightarrow$  3)- $\alpha$ -D-Ac2GalN3p]-Thr-OPfp and  $N\alpha$ -Fmoc-O-[ $\alpha$ -D-Ac3GalN3p-(1  $\rightarrow$  6)- $\alpha$ -D-Ac2GalN3p]-Thr-OPfp and their application in the solid phase glycopeptide synthesis of core 5 and core 7 mucin O-glycopeptides. *Journal of the Chemical Society, Perkin Transactions 1*, (8), 1071-1080. [\[Link\]](#)
- Fraser-Reid, B., et al. (1999). An Empirical Understanding of the Glycosylation Reaction. ResearchGate. [\[Link\]](#)

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## Sources

- [1. The Tn antigen-structural simplicity and biological complexity. \[research.bidmc.org\]](#)
- [2. The Cosmc connection to the Tn antigen in cancer - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. The Tn Antigen—Structural Simplicity and Biological Complexity - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. Rapid building block-economic synthesis of long, multi-O-GalNAcylated MUC5AC tandem repeat peptides - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. reddit.com \[reddit.com\]](#)
- [6. Glycosylation intermediates studied using low temperature 1 H- and 19 F-DOSY NMR: new insight into the activation of trichloroacetimidates - Chemical Communications \(RSC Publishing\) DOI:10.1039/C6CC05272J \[pubs.rsc.org\]](#)
- [7. Revised efficient and reproducible synthesis of an Fmoc-protected Tn antigen - New Journal of Chemistry \(RSC Publishing\) DOI:10.1039/D5NJ02399H \[pubs.rsc.org\]](#)
- [8. researchgate.net \[researchgate.net\]](#)
- [9. Synthesis of the building blocks N \$\alpha\$ -Fmoc-O-\[ \$\alpha\$ -D-Ac3GalN3p-\(1  \$\rightarrow\$  3\)- \$\alpha\$ -D-Ac2GalN3p\]-Thr-OPfp and N \$\alpha\$ -Fmoc-O-\[ \$\alpha\$ -D-Ac3GalN3p-\(1  \$\rightarrow\$  6\)- \$\alpha\$ -D-Ac2GalN3p\]-Thr-OPfp and their application in the solid phase glycopeptide synthesis of core 5 and core 7 mucin O-glycopeptides - Journal of the Chemical Society, Perkin Transactions 1 \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [10. researchgate.net \[researchgate.net\]](#)
- [11. chemweb.bham.ac.uk \[chemweb.bham.ac.uk\]](#)
- [12. jocpr.com \[jocpr.com\]](#)
- [13. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [14. Benzyl Protection in Organic Chemistry \[commonorganicchemistry.com\]](#)
- [15. cdn.technologynetworks.com \[cdn.technologynetworks.com\]](#)
- [16. An Efficient and Regioselective Deprotection Method for Acetylated Glycosides - Lookchem \[lookchem.com\]](#)
- [17. Synthesis of glycopeptides with the TN and T antigen structures, and their coupling to bovine serum albumin - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [18. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

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